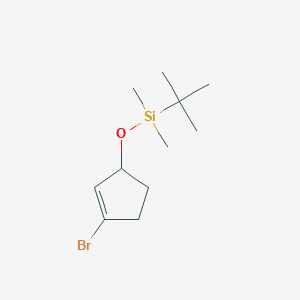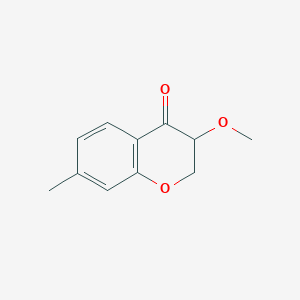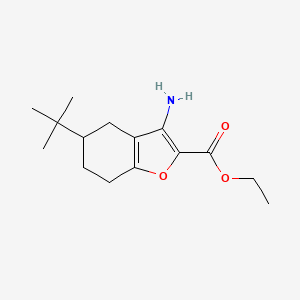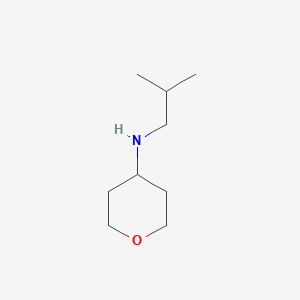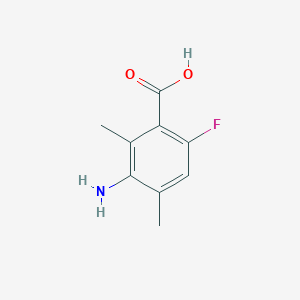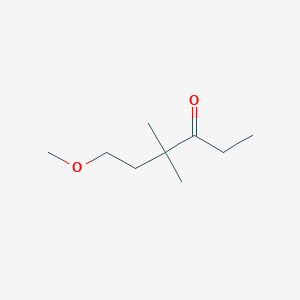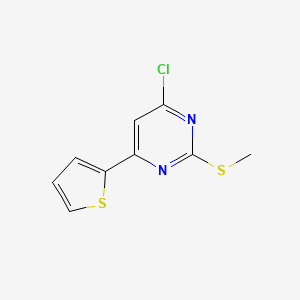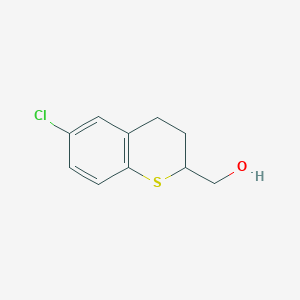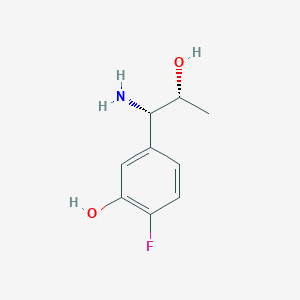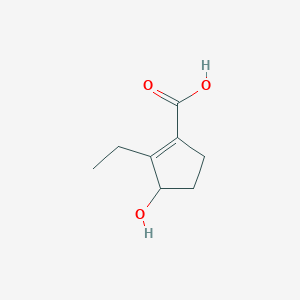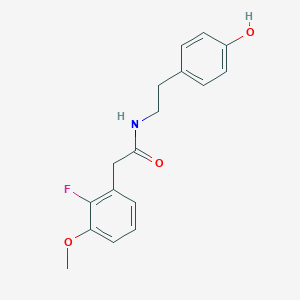
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted methoxyphenyl group and a hydroxyphenethyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyaniline and 4-hydroxyphenethylamine.
Acylation Reaction: The key step involves the acylation of 2-fluoro-3-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, to form the intermediate 2-(2-fluoro-3-methoxyphenyl)acetamide.
Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)ketone.
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)amine.
Substitution: Formation of 2-(2-methoxy-3-substitutedphenyl)-N-(4-hydroxyphenethyl)acetamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- The presence of both fluoro and methoxy groups in the phenyl ring, along with the hydroxyphenethyl group, may confer unique biological activities and physicochemical properties to this compound, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H18FNO3 |
|---|---|
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
2-(2-fluoro-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18FNO3/c1-22-15-4-2-3-13(17(15)18)11-16(21)19-10-9-12-5-7-14(20)8-6-12/h2-8,20H,9-11H2,1H3,(H,19,21) |
Clave InChI |
OKLDYPXTBDDKEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


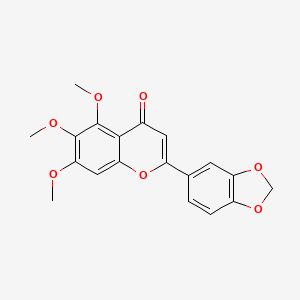
![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)
